(S)-1-Boc-pyrrolidine-3-carboxylic acid methyl ester CAS number
(S)-1-Boc-pyrrolidine-3-carboxylic acid methyl ester CAS number
An In-Depth Technical Guide to (S)-1-Boc-pyrrolidine-3-carboxylic acid methyl ester
Abstract: This document provides a comprehensive technical overview of (S)-1-Boc-pyrrolidine-3-carboxylic acid methyl ester (CAS No: 313706-15-9), a chiral building block of significant importance in modern medicinal chemistry and organic synthesis. The guide delves into its physicochemical properties, spectroscopic signature, validated synthesis and purification protocols, and robust analytical characterization methods. By elucidating the causality behind experimental choices, this paper serves as a practical resource for researchers, scientists, and drug development professionals, enabling them to effectively utilize this versatile scaffold in the design and synthesis of novel bioactive molecules.
Introduction: The Strategic Value of a Chiral Scaffold
(S)-1-Boc-pyrrolidine-3-carboxylic acid methyl ester is a derivative of β-proline, a non-proteinogenic amino acid. Its structure is defined by three key features: a saturated five-membered pyrrolidine ring, a stereocenter at the C3 position conferring the (S)-enantiomeric form, and protective groups on both the amine (tert-butyloxycarbonyl, Boc) and carboxylic acid (methyl ester) functionalities. This specific combination makes it an invaluable intermediate in pharmaceutical research and development.[1][2]
The pyrrolidine ring is a privileged scaffold in drug discovery, prized for its ability to introduce three-dimensional complexity into otherwise planar molecules, which can significantly enhance binding affinity and selectivity for biological targets.[3] The Boc protecting group provides robust protection for the nitrogen atom under a wide range of reaction conditions, yet it can be removed cleanly under acidic conditions, allowing for subsequent synthetic transformations.[4] Similarly, the methyl ester serves as a stable, yet readily hydrolyzable or transformable, protecting group for the carboxylic acid. The defined (S)-stereochemistry is crucial for developing enantiomerically pure compounds, a strict requirement in the pharmaceutical industry to ensure therapeutic efficacy and minimize off-target effects.[1]
This guide offers a field-proven perspective on the synthesis, analysis, and application of this key intermediate, moving beyond simple data recitation to explain the scientific rationale underpinning its effective use.
Physicochemical and Spectroscopic Properties
Accurate identification of (S)-1-Boc-pyrrolidine-3-carboxylic acid methyl ester relies on a combination of its physical properties and spectroscopic data. These parameters serve as the primary benchmark for quality control and batch-to-batch consistency.
Physical and Chemical Identifiers
The fundamental properties of the target compound are summarized below. It is critical to distinguish this molecule from its corresponding carboxylic acid, (S)-1-Boc-pyrrolidine-3-carboxylic acid (CAS 140148-70-5).[5][6][7]
| Property | Value | Source |
| CAS Number | 313706-15-9 | [8] |
| Molecular Formula | C₁₁H₁₉NO₄ | [8] |
| Molecular Weight | 229.27 g/mol | Inferred from Formula |
| Appearance | Colorless oil | [9] |
| Canonical SMILES | COC(=O)[C@H]1CN(C1)C(=O)OC(C)(C)C | [8] |
| InChIKey | LIWFYAVKYUQMRE-QMMMGPOBSA-N | [8] |
| Parent Acid CAS | 140148-70-5 | [7] |
Spectroscopic Signature for Structural Verification
Spectroscopic analysis provides an unambiguous fingerprint for the molecule. A typical characterization suite includes ¹H NMR, ¹³C NMR, and Mass Spectrometry.
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¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is the workhorse for routine structural confirmation. Key expected signals include:
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A large singlet around δ 1.45 ppm, integrating to 9H, corresponding to the magnetically equivalent protons of the tert-butyl (Boc) group.
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A singlet around δ 3.70 ppm, integrating to 3H, from the methyl ester (-OCH₃) protons.
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A series of multiplets between δ 2.00 and δ 3.80 ppm corresponding to the seven protons on the pyrrolidine ring. The diastereotopic nature of the methylene protons often results in complex splitting patterns that require advanced analysis for full assignment.
-
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¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): This technique confirms the carbon backbone of the molecule. Expected signals include resonances for the methyl ester carbonyl (~173 ppm), the Boc carbonyl (~154 ppm), the quaternary carbon of the Boc group (~80 ppm), the carbons of the pyrrolidine ring (~25-55 ppm), the methyl carbons of the Boc group (~28 ppm), and the methyl ester carbon (~52 ppm).
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Mass Spectrometry (MS): Electrospray ionization (ESI-MS) is typically used to confirm the molecular weight. The expected [M+H]⁺ ion would be at m/z 230.14, and the sodium adduct [M+Na]⁺ at m/z 252.12.
Synthesis and Purification: A Validated Protocol
The synthesis of (S)-1-Boc-pyrrolidine-3-carboxylic acid methyl ester is most commonly and efficiently achieved via a two-step process starting from the commercially available (S)-(+)-pyrrolidine-3-carboxylic acid (also known as (S)-β-Proline, CAS 72580-53-1). This approach ensures retention of the critical stereochemistry.
The logic of this pathway is straightforward: first, protect the more reactive secondary amine to prevent side reactions, and second, convert the carboxylic acid to its methyl ester.
Synthesis Workflow Diagram
Caption: Workflow for the two-step synthesis and purification of the title compound.
Step-by-Step Experimental Protocol
This protocol is a robust, self-validating method adapted from established procedures for Boc protection and esterification.[10][11][12]
Step 1: N-Boc Protection of (S)-Pyrrolidine-3-carboxylic acid
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Dissolution: Dissolve (S)-pyrrolidine-3-carboxylic acid (1.0 eq) in a 1:1 mixture of 1,4-dioxane and water. Add sodium bicarbonate (2.5 eq) and stir until the solids dissolve.
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Reagent Addition: Cool the solution to 0 °C in an ice bath. Add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) in 1,4-dioxane dropwise over 30 minutes. Causality: Dropwise addition at low temperature controls the exotherm and minimizes side reactions.
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Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir vigorously for 12-18 hours. Progress can be monitored by Thin Layer Chromatography (TLC).
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Workup: Once the starting material is consumed, concentrate the mixture under reduced pressure to remove the dioxane. Add water and wash with ethyl acetate to remove unreacted (Boc)₂O.
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Acidification & Extraction: Cool the aqueous layer to 0 °C and carefully acidify to pH 2-3 with 1M HCl or potassium bisulfate. Causality: Acidification protonates the carboxylate, making the product soluble in organic solvents for extraction. Extract the product into ethyl acetate (3x).
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Drying & Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield (S)-1-Boc-pyrrolidine-3-carboxylic acid, typically as a white solid or viscous oil. This intermediate is often used in the next step without further purification.
Step 2: Methyl Esterification
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Dissolution: Dissolve the crude (S)-1-Boc-pyrrolidine-3-carboxylic acid (1.0 eq) from Step 1 in a 2:1 mixture of toluene and methanol.
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Reagent Addition: Cool the solution to 0 °C. Add (trimethylsilyl)diazomethane (TMSCHN₂, 2.0 M in hexanes, 1.2 eq) dropwise. Causality: TMSCHN₂ is a safe and effective methylating agent for carboxylic acids, producing N₂ gas as the only byproduct. The reaction is typically fast and clean. An alternative, though harsher, method involves using thionyl chloride in methanol.[11]
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Reaction: Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature for an additional 2 hours. The reaction is complete when gas evolution ceases and TLC analysis shows full conversion.
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Quenching & Concentration: Carefully quench any excess TMSCHN₂ by adding a few drops of acetic acid. Concentrate the solution to dryness under reduced pressure.
Purification Protocol
The final product is purified by flash column chromatography on silica gel.[9]
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Column Preparation: Pack a silica gel column with a slurry made in a low-polarity eluent (e.g., 5% ethyl acetate in n-hexane).
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Loading: Dissolve the crude oil in a minimal amount of dichloromethane and load it onto the column.
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Elution: Elute the column with a gradient of n-hexane and ethyl acetate (e.g., starting from 95:5 and gradually increasing to 70:30). The fractions are monitored by TLC.
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Isolation: Combine the pure fractions and remove the solvent under reduced pressure to afford (S)-1-Boc-pyrrolidine-3-carboxylic acid methyl ester as a colorless oil.[9]
Analytical Characterization and Quality Control
A multi-pronged analytical approach is essential to validate the identity, purity, and stereochemical integrity of the final product.[13] Each technique provides a unique and complementary piece of quality information.
Quality Control Workflow
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